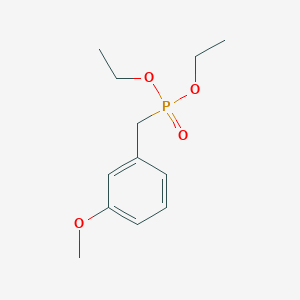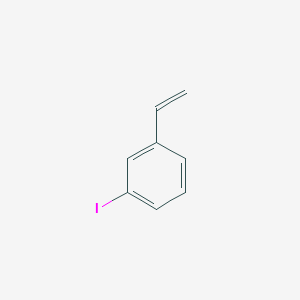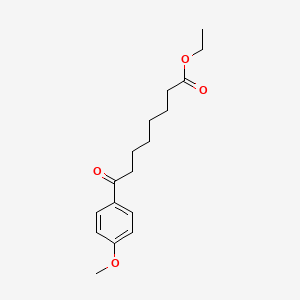
3-三苯甲基-1H-吲哚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Trityl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. The trityl group attached to the indole ring enhances its stability and modifies its chemical reactivity, making 3-trityl-1H-indole a compound of interest in various scientific fields.
科学研究应用
3-Trityl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
3-Trityl-1H-indole, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these targets .
Mode of Action
For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A . Others have shown potent antiviral activity against a broad range of RNA and DNA viruses . The specific interactions and resulting changes caused by 3-Trityl-1H-indole would depend on its specific target(s).
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been found to inhibit protein kinases, histone deacetylases, DNA topoisomerases, and tubulins . The specific pathways affected by 3-Trityl-1H-indole would depend on its specific target(s) and mode of action.
Result of Action
The molecular and cellular effects of 3-Trityl-1H-indole’s action would depend on its specific target(s) and mode of action. Given the diverse biological activities of indole derivatives, the effects could range from antiviral to anticancer effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-trityl-1H-indole typically involves the reaction of indole with trityl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a trityl cation, which then reacts with the nitrogen atom of the indole ring to form the desired product. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of 3-trityl-1H-indole can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve using continuous flow reactors and automated systems to control the temperature, pressure, and reactant concentrations precisely.
化学反应分析
Types of Reactions: 3-Trityl-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form 3-trityl-1H-indoline.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products Formed:
Oxidation: Indole-2,3-dione derivatives.
Reduction: 3-Trityl-1H-indoline.
Substitution: Halogenated or nitro-substituted indole derivatives.
相似化合物的比较
Indole: The parent compound, known for its wide range of biological activities.
3-Methylindole: A derivative with a methyl group at the C-3 position, known for its distinct odor and biological properties.
3-Benzylindole: A derivative with a benzyl group at the C-3 position, studied for its anticancer properties.
Uniqueness of 3-Trityl-1H-Indole: The presence of the trityl group in 3-trityl-1H-indole makes it more stable and modifies its reactivity compared to other indole derivatives. This unique structural feature allows it to interact differently with biological targets, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
3-trityl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N/c1-4-12-21(13-5-1)27(22-14-6-2-7-15-22,23-16-8-3-9-17-23)25-20-28-26-19-11-10-18-24(25)26/h1-20,28H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGAHGRRCZCIDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454062 |
Source


|
| Record name | 3-trityl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32863-87-9 |
Source


|
| Record name | 3-trityl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(Furo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1310516.png)







